4-Amino-2-fluoro-5-methoxybenzamide
Overview
Description
4-Amino-2-fluoro-5-methoxybenzamide is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 5-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-5-methoxybenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the starting material. The synthetic route includes the following steps:
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form 2-fluoro-4-nitrobenzoic acid.
Methylation: The nitro group is then reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Methoxylation: The resulting 4-amino-2-fluorobenzoic acid is then methylated to introduce the methoxy group at the 5-position.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. The use of Pd/C as a catalyst in the hydrogenation step is particularly advantageous due to its high efficiency and recyclability. The overall yield of the process can reach up to 98%, with the purity of the final product being 98% or higher .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides and benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2-fluoro-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4-amino-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoro-4-methylbenzamide: Similar in structure but with a methyl group instead of a methoxy group.
4-Amino-2-fluoro-N-methylbenzamide: Similar but with an N-methyl group instead of a methoxy group.
Methyl 5-amino-2-fluorobenzoate: Similar but with an ester group instead of an amide group .
Uniqueness
4-Amino-2-fluoro-5-methoxybenzamide is unique due to the presence of both a methoxy group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric properties. These features make it particularly useful in the design of compounds with specific biological activities and material properties .
Properties
IUPAC Name |
4-amino-2-fluoro-5-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNRGJSYWGGEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739026 | |
Record name | 4-Amino-2-fluoro-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-50-3 | |
Record name | 4-Amino-2-fluoro-5-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917909-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-fluoro-5-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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